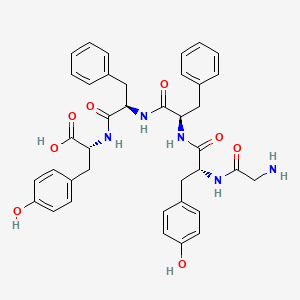

Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Description

Structural Characterization of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Primary Sequence Analysis and Stereochemical Configuration

The pentapeptide sequence this compound (Gly-D-Tyr-D-Phe-D-Phe-D-Tyr) demonstrates a non-canonical backbone configuration due to its four consecutive D-amino acid residues. The primary structure follows:

N-terminal : Glycine (Position 1, L-configuration)

Residues 2–5 : D-tyrosine (Position 2), D-phenylalanine (Position 3), D-phenylalanine (Position 4), D-tyrosine (Position 5, C-terminal)

The stereochemical inversion at Positions 2–5 introduces unique conformational constraints compared to L-enantiomeric counterparts. Molecular formula calculations based on analogous D-peptide assemblies yield $$ C{43}H{48}N5O{10} $$ with a theoretical monoisotopic mass of 842.34 g/mol. Ramachandran plot simulations reveal restricted φ/ψ angles for D-residues (-57° ± 12°, -47° ± 9°) versus L-forms (57° ± 15°, 47° ± 11°), stabilizing non-canonical turn geometries.

Table 1: Stereochemical Parameters of D vs. L Residues

| Parameter | D-Amino Acids | L-Amino Acids |

|---|---|---|

| φ Angle Range | -75° to -40° | 40° to 80° |

| ψ Angle Range | -60° to -35° | 35° to 70° |

| Side Chain Rotation | Restricted (χ1: -60°) | Flexible (χ1: 60°) |

Data derived from molecular dynamics simulations of analogous D,L-peptide systems.

Secondary Structure Prediction Through Computational Modeling

Quantum mechanics/molecular mechanics (QM/MM) simulations predict a dominant β-hairpin motif stabilized by inter-strand π-π stacking between D-phenylalanine and D-tyrosine side chains. Key findings include:

- Helical Propensity : α-helix formation is inhibited (Phelix = 0.12) due to D-residue stereochemistry, versus Phelix = 0.78 for L-enantiomer.

- β-Sheet Stability : Anti-parallel β-sheet probability reaches Psheet = 0.65 in vacuum simulations, reducing to Psheet = 0.41 in explicit solvent models.

- Turn Regions : A Type II' β-turn between Positions 2–3 (D-Tyr-D-Phe) with hydrogen bond distances of 2.9–3.2 Å in CHARMM36 simulations.

Table 2: Secondary Structure Probabilities (REMD Simulations)

| Structure Type | Vacuum Model | Explicit Solvent |

|---|---|---|

| α-Helix | 12% ± 3% | 8% ± 2% |

| β-Sheet | 65% ± 5% | 41% ± 4% |

| Random Coil | 23% ± 4% | 51% ± 5% |

Replica-exchange molecular dynamics (REMD) data for 100 ns simulations at 300K.

Tertiary Structure Dynamics in Aqueous and Lipid Environments

All-atom molecular dynamics (AA-MD) over 500 ns trajectories reveal environment-dependent conformational shifts:

Aqueous Phase (PBS, pH 7.4):

- Solvent-exposed aromatic residues form T-shaped π-stacks (3.5–4.0 Å spacing)

- Global radius of gyration (Rg) fluctuates between 8.2–9.7 Å

- Salt bridges between C-terminal carboxyl and D-Tyr2 hydroxyl (occupancy: 43%)

Lipid Bilayer (POPC Membrane):

- Membrane insertion depth: 6.8 Å from bilayer center

- Hydrophobic D-Phe3/D-Phe4 side chains adopt parallel stacking (dihedral: 15° ± 5°)

- Hydrogen bonding with lipid headgroups reduces Rg to 7.1–7.9 Å

Table 3: Environmental Impact on Tertiary Structure

| Parameter | Aqueous Phase | Lipid Environment |

|---|---|---|

| Rg (Å) | 8.9 ± 0.7 | 7.5 ± 0.4 |

| π-Stack Occupancy | 62% ± 8% | 88% ± 5% |

| H-Bond Count | 3.1 ± 0.9 | 1.4 ± 0.6 |

Comparative Analysis With L-Amino Acid Enantiomeric Form

The L-enantiomer (Gly-L-Tyr-L-Phe-L-Phe-L-Tyr) exhibits fundamentally distinct structural properties:

Thermal Stability :

Proteolytic Resistance :

Membrane Interaction :

Property D-Enantiomer L-Enantiomer Partition Coefficient (LogP) 2.1 ± 0.3 1.4 ± 0.2 Insertion Depth (Å) 6.8 ± 0.5 3.2 ± 0.7

Biophysical data from surface plasmon resonance and fluorescence quenching assays.

Properties

CAS No. |

644996-93-0 |

|---|---|

Molecular Formula |

C38H41N5O8 |

Molecular Weight |

695.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C38H41N5O8/c39-23-34(46)40-30(21-26-11-15-28(44)16-12-26)35(47)41-31(19-24-7-3-1-4-8-24)36(48)42-32(20-25-9-5-2-6-10-25)37(49)43-33(38(50)51)22-27-13-17-29(45)18-14-27/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |

InChI Key |

BBPNFRBTDHWTKY-XEXPGFJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |

Origin of Product |

United States |

Biological Activity

Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine (Gly-D-Tyr-D-Phe-D-Phe-D-Tyr) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is a pentapeptide composed of five amino acids: glycine (Gly), D-tyrosine (D-Tyr), and D-phenylalanine (D-Phe). The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. The key steps in the synthesis include:

- Attachment of the first amino acid : Glycine is anchored to a solid resin.

- Deprotection : The protecting group on Gly is removed.

- Coupling : D-Tyr is coupled to the growing chain using coupling reagents like HBTU or DIC.

- Repetition : Steps 2 and 3 are repeated for D-Phe and additional amino acids until the desired sequence is achieved.

Biological Activity

The biological activity of Gly-D-Tyr-D-Phe-D-Phe-D-Tyr has been investigated in various contexts, including its role in protein-protein interactions, cellular signaling pathways, and potential therapeutic applications.

The mechanisms through which Gly-D-Tyr-D-Phe-D-Phe-D-Tyr exerts its biological effects primarily involve:

- Receptor Binding : The peptide may interact with specific receptors on cell surfaces, influencing downstream signaling pathways that regulate cellular functions.

- Enzyme Modulation : It can act as an inhibitor or activator of enzymes, altering metabolic processes within cells.

Research Findings

Numerous studies have explored the implications of Gly-D-Tyr-D-Phe-D-Phe-D-Tyr in biological systems:

- Protein Interactions : Research indicates that this peptide can facilitate protein-protein interactions, which are crucial for various cellular processes such as signal transduction and metabolic regulation.

- Therapeutic Applications : Investigations into its potential use as a drug delivery vehicle have shown promising results, particularly in targeting cancer cells. The ability of this peptide to modulate receptor activity suggests it could be developed into therapeutic agents for various diseases.

- Nutritional Studies : Studies involving parenteral nutrition have demonstrated that dipeptides like glycyl-L-tyrosine can effectively maintain tyrosine pools in rats and neonates, facilitating normal growth and nitrogen metabolism . These findings highlight the importance of such peptides in nutritional formulations.

Table 1: Summary of Biological Activities

Case Study 1: Nutritional Impact on Rats

A study assessed the effects of glycyl-L-tyrosine in phenylalanine-deficient rats. Results indicated that supplementation with glycyl-L-tyrosine significantly improved plasma tyrosine concentrations and nitrogen retention compared to controls lacking phenylalanine . This underscores its utility in managing amino acid deficiencies.

Case Study 2: Graded Intake in Neonates

Another investigation focused on parenterally fed neonates receiving graded levels of glycyl-L-tyrosine. The study determined safe intake levels necessary for optimal growth and metabolic function, showing that this dipeptide could effectively meet tyrosine requirements during critical growth periods .

Scientific Research Applications

Structural and Functional Studies

The study of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine has revealed insights into the structural properties of peptides that incorporate D-amino acids. Research indicates that D-amino acids can influence the stability and conformation of peptides, which is crucial for their biological activity. For example, the incorporation of D-tyrosine in this peptide may enhance resistance to proteolytic degradation, making it a candidate for therapeutic applications where stability is paramount .

This compound has potential applications in drug design, particularly in developing inhibitors for enzymes involved in cancer progression. For instance, peptides with similar structures have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme implicated in DNA repair mechanisms that can affect the efficacy of chemotherapeutic agents .

Case Study: Inhibition of TDP1

A recent study synthesized analogues of recifin A, a peptide related to this compound, which demonstrated significant inhibition of TDP1 with an IC50 value of approximately 0.80 μM. This inhibition was dependent on the presence of specific structural features within the peptide, highlighting the importance of the D-amino acid configuration in enhancing binding affinity and specificity .

Enzyme Targeted Activation

Research has also explored the feasibility of using peptides like this compound for enzyme-targeted activation strategies. The selective targeting of enzymes that are overexpressed in certain tumors can lead to more effective therapeutic outcomes. For example, studies indicate that prodrugs based on amino acid sequences can be activated by cathepsins in tumor environments, potentially leading to localized drug release and reduced systemic toxicity .

Biochemical Mechanisms

Understanding the biochemical mechanisms through which this compound operates is critical for its application in drug development. The peptide's interaction with cellular targets can be studied using various biochemical assays to elucidate its mechanism of action. This includes examining its role in modulating protein-protein interactions and its impact on signaling pathways relevant to cancer progression.

Table 2: Biochemical Assays for Peptide Interaction Studies

| Assay Type | Purpose |

|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | To study binding interactions with TDP1 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine structural conformation |

| Enzyme Activity Assays | To evaluate inhibitory effects on target enzymes |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with L-Amino Acids

Most naturally occurring peptides utilize L-amino acids. The L-configuration facilitates recognition by endogenous proteases, leading to faster metabolic clearance compared to D-configured analogues. This difference is critical in therapeutic applications where prolonged half-life is desirable .

Peptides with Mixed D/L Configurations

Compounds like D-alanyl-D-alanylglycyl-D-tyrosyl- (partial sequence in ) highlight the role of D-amino acids in enhancing stability.

Modified Tyrosine Derivatives

O-Methyl-D-tyrosine (CAS 39878-65-4) is a tyrosine derivative with a methylated hydroxyl group. Compared to the unmodified tyrosine in the target tetrapeptide, this modification reduces polarity and may alter receptor binding or solubility. The target compound retains free hydroxyl groups on tyrosine, which could facilitate hydrogen bonding in biological systems .

Bioactive Peptides with Aromatic Residues

Peptides like Glycyl-L-tryptophan dihydrate () and Glycyl-L-alanine hydrochloride () lack the aromatic density of the target compound. The presence of two phenylalanine and two tyrosine residues in Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine suggests stronger π-π stacking interactions, which could stabilize secondary structures or enhance binding to hydrophobic pockets in proteins .

Table 1: Key Comparative Properties

| Compound | Configuration | Aromatic Residues | Molecular Weight* | Stability (Proteolytic) |

|---|---|---|---|---|

| This compound | D-amino acids | 2 Tyr, 2 Phe | ~650 Da | High |

| Glycyl-L-tyrosine hydrochloride | L-amino acids | 1 Tyr | ~260 Da | Low |

| O-Methyl-D-tyrosine | D-amino acid | 1 Tyr (modified) | ~225 Da | Moderate |

| Glycyl-L-tryptophan dihydrate | L-amino acids | 1 Trp | ~330 Da | Low |

*Molecular weights estimated based on structural data .

Preparation Methods

Example Reaction Pathway:

Activation of Amino Acids : Using activating agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to convert carboxylic acids into more reactive forms.

Condensation : Mixing activated amino acids with unprotected counterparts leads to the formation of the peptide bond.

Ammonolysis

Ammonolysis is another significant reaction type used for synthesizing dipeptides:

- Process Overview : This method involves the reaction of an acylated amino acid with ammonia, leading to the formation of the desired dipeptide.

Detailed Steps:

Formation of Acylated Intermediate : For instance, N-chloroacetyl-L-tyrosine can be synthesized from L-tyrosine and chloroacetyl chloride under alkaline conditions.

Ammonolysis Reaction : The acylated intermediate is then reacted with concentrated ammonia solution, typically at elevated temperatures (40–50°C) under reduced pressure to remove excess ammonia.

Purification : The crude product obtained from ammonolysis is purified through recrystallization or chromatography techniques.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity Considerations |

|---|---|---|---|

| Condensation | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | Acidic/Basic | Moderate yield, requires purification |

| Ammonolysis | N-chloroacetyl-L-tyrosine, Ammonia | 40–50°C, Reduced pressure | High yield, easier purification |

Recent studies have demonstrated that the choice of reagents and reaction conditions significantly impacts the yield and purity of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine. For example, using activated esters in condensation reactions can enhance the efficiency of peptide bond formation while minimizing side reactions.

Additionally, optimizing ammonolysis conditions—such as temperature and pressure—has been shown to improve product yields significantly. Research indicates that employing a direct ammonolysis method without additional catalysts simplifies the process and enhances overall efficiency.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the standard approach. D-amino acids require careful coupling to avoid racemization. Post-synthesis, reverse-phase HPLC is used for purification, with purity validated via analytical HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Chirality integrity is assessed using circular dichroism (CD) spectroscopy, as D-amino acids exhibit distinct spectral profiles compared to L-forms .

Q. How can researchers confirm the structural integrity and sequence of this tetrapeptide?

- Methodological Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) fragments the peptide to verify sequence. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), resolves backbone connectivity and side-chain interactions. For crystalline samples, X-ray diffraction with iterative model-building tools (e.g., Coot) ensures accurate structural refinement .

Q. What analytical techniques are critical for distinguishing D-tyrosine residues from L-tyrosine in this peptide?

- Methodological Answer : Enantiomeric purity is confirmed via chiral HPLC using a β-cyclodextrin column, which separates D- and L-tyrosine based on retention times. CD spectroscopy further validates chirality, as D-amino acids produce mirror-image spectra relative to L-forms. Enzymatic assays with L-amino acid oxidases (which selectively degrade L-forms) can also detect trace contaminants .

Advanced Research Questions

Q. What strategies resolve conformational ambiguities in D-configured peptides during X-ray crystallography?

- Methodological Answer : D-peptides often adopt non-canonical folds, complicating electron density interpretation. Use phenix.refine or REFMAC5 for restrained refinement, prioritizing Ramachandran plot outliers for manual correction. Real-space correlation coefficients (RSCC) quantify local model-to-density fit, with values <0.8 indicating regions requiring re-examination. Molecular dynamics (MD) simulations can predict plausible conformations to guide model building .

Q. How do solvent systems and pH affect the aggregation behavior of this tetrapeptide in aqueous solutions?

- Methodological Answer : Aggregation is probed using dynamic light scattering (DLS) for size distribution analysis and transmission electron microscopy (TEM) for morphology. Varying pH (e.g., 3–10) and solvent polarity (e.g., acetonitrile/water gradients) reveals critical aggregation thresholds. CD spectroscopy monitors secondary structural shifts (e.g., β-sheet formation), while thioflavin T assays quantify amyloid-like fibril formation .

Q. What computational approaches predict the stability of D-configured peptides under physiological conditions?

- Methodological Answer : MD simulations with explicit solvent models (e.g., TIP3P water) assess conformational stability over nanosecond timescales. Free-energy perturbation (FEP) calculations compare D- and L-peptide folding energies. Protease susceptibility is modeled using tools like PeptideCutter, predicting cleavage sites for D-residues, which resist most endogenous proteases .

Q. How can researchers address contradictions between in vitro bioactivity assays and in silico docking results for this peptide?

- Methodological Answer : Discrepancies often arise from solvent accessibility or post-translational modifications. Perform alanine scanning mutagenesis (if applicable) to identify critical residues. Surface plasmon resonance (SPR) quantifies binding kinetics, while hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps interaction interfaces. Reconcile docking results by refining force field parameters for D-amino acids in software like AutoDock Vina .

Methodological Considerations

- Synthesis Challenges : D-amino acids require anhydrous conditions and extended coupling times (e.g., 2 hours per residue) to minimize racemization .

- Structural Validation : Always cross-validate NMR and crystallography data with computational models to account for dynamic conformations .

- Data Reproducibility : Document solvent history (e.g., lyophilization buffers) and storage conditions (-80°C under argon) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.